8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is an organic compound with the molecular formula and a molecular weight of 170.17 g/mol. This compound features a unique spirocyclic structure that includes both nitrogen and oxygen heteroatoms, making it of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its distinct architecture allows it to function as a versatile building block for the synthesis of more complex molecules and has potential applications in drug design and enzyme inhibition .
This compound can be synthesized from commercially available reagents, notably through reactions involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The classification of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione falls under spirocyclic compounds, specifically diazaspiro derivatives, which are characterized by their spiro structure where two rings share a single atom .
The synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves several key steps:
One common synthetic route starts with tetrahydropyran-4-carbonitrile reacting with 1-bromo-2-fluoroethane, followed by cyclization and further functional group modifications to achieve the final product .
The molecular structure of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione consists of a spirocyclic framework that includes:
The structural formula can be represented as follows:
The compound's spirocyclic nature contributes to its unique chemical properties and reactivity patterns, distinguishing it from other related compounds in the diazaspiro family.
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions under which these reactions are performed can significantly influence the yield and purity of the final products.
The mechanism of action for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione primarily involves its interaction with biological targets such as receptor-interacting protein kinase 1 (RIPK1). This compound acts as an inhibitor of RIPK1, which plays a crucial role in necroptosis signaling pathways.
By inhibiting RIPK1 activity, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can prevent the phosphorylation events leading to necroptosis. This inhibition may have therapeutic implications in conditions where necroptosis contributes to disease pathology.
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is typically characterized by:
The compound exhibits notable stability under standard laboratory conditions but may undergo transformations under specific reactive environments (e.g., strong oxidizing or reducing conditions). Its solubility profile varies depending on the solvent used but is generally soluble in polar organic solvents .
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione has diverse applications in scientific research:
The construction of the spirocyclic core in 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione relies on specialized ring-closing methodologies. A predominant approach involves the cyclocondensation of cyclic ketones with urea derivatives or diamines. Specifically, 4-ketopiperidine precursors undergo condensation with urea or 1,1-carbonyldiimidazole (CDI) under reflux conditions to form the diazadione ring. This method typically achieves moderate yields (45-65%) but requires precise stoichiometric control to avoid oligomerization [8].
An alternative oxidative cyclization strategy employs hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) to mediate spirocyclization of N-aryl-tethered amides. This transition metal-free approach enables the formation of the spiro center under mild conditions (25-40°C) but faces challenges in regioselectivity when asymmetric ketone precursors are used [8]. Recent advances demonstrate that microwave-assisted cyclization (150°C, 20 min) enhances reaction efficiency, reducing typical reaction times from 12 hours to under 1 hour while improving yields by 15-20% compared to conventional heating [6].
Table 1: Comparison of Ring-Closing Methodologies
Strategy | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Ketone-Urea Condensation | Reflux, 8-12 hr | 45-65% | Simple reagents, scalable | Oligomerization side products |
Oxidative Cyclization | RT-40°C, I(III) oxidant | 30-50% | Mild conditions, metal-free | Regioselectivity challenges |
Microwave-Assisted | 150°C, 20 min | 60-80% | Rapid reaction, improved yields | Specialized equipment required |
Catalytic methods significantly enhance the efficiency of spiroannulation. Catalytic hydrogenation (Pd/C, H₂, 50 psi) enables selective reduction of bicyclic intermediates derived from 4-methoxycyclohexan-1-one, forming the saturated oxa-diazaspiro framework without compromising the dione functionality. This method achieves >90% conversion when conducted in ethyl acetate at 25°C [6].
The Bucherer-Bergs reaction represents another catalytic route, where ketones undergo one-pot conversion to hydantoins using ammonium carbonate and potassium cyanide. For 4-oxa-cyclohexanone derivatives, this method efficiently installs both nitrogen atoms while forming the spiro junction. Optimization studies reveal that zinc triflate catalysis (5 mol%) at 80°C in ethanol/water (4:1) boosts yields to 82% by accelerating the rate-determining imine formation step [6] [8]. Recent work demonstrates that enzyme-mediated annulation using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media provides enantioselectivity (up to 88% ee), though substrate scope remains limited to aliphatic ketones [8].
Solvent polarity critically influences reaction outcomes due to the polar transition states involved in spirocycle formation. Dimethylformamide (DMF) facilitates cyclization steps by solubilizing polar intermediates, while methanol optimizes reductive amination steps. Biphasic solvent systems (toluene/water) with phase-transfer catalysts (Aliquat 336) improve yields in Bucherer-Bergs reactions by 20-25% compared to homogeneous media [6].
Reagent optimization studies demonstrate that urea derivatives outperform carbamates in cyclocondensation reactions, with N,N'-dimethylurea providing optimal results due to enhanced nucleophilicity. Stoichiometric control is vital: a 1:1.05 ketone-to-urea ratio minimizes dimeric byproducts. For alkylation steps, potassium carbonate in acetonitrile achieves superior O- versus N- selectivity (9:1) compared to stronger bases like sodium hydride (3:1) [8]. Temperature profiling reveals that maintaining cyclization steps at 80-90°C balances reaction rate and byproduct suppression, as higher temperatures promote dehydration side reactions.
Table 2: Solvent/Reagent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent | Optimal Reagent/Catalyst | Yield Impact |
---|---|---|---|
Spirocyclization | DMF | N,N'-Dimethylurea | Increases yield by 18% |
Bucherer-Bergs Reaction | Ethanol/Water (4:1) | Zn(OTf)₂ (5 mol%) | Increases yield by 25% |
Reductive Amination | Methanol | NaBH₃CN | Increases yield by 15% |
N-Alkylation | Acetonitrile | K₂CO₃ | Improves O/N selectivity to 9:1 |
The quaternary spiro center in 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione introduces complex stereochemical considerations. Conformational locking occurs due to the perpendicular orientation of the dione ring relative to the piperidine plane, restricting rotation and creating distinct diastereotopic environments. When synthesizing chiral analogs, asymmetric catalysis using cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) achieves up to 75% ee in the desymmetrization of prochiral spiro precursors [8].
Substituent positioning significantly modulates stereoselectivity. 7,9-Dimethyl derivatives exhibit diastereomeric preferences due to steric interactions between methyl groups and the dione carbonyls. Computational modeling reveals that the trans-diastereomer (7S,9S) is energetically favored by 2.3 kcal/mol over the cis-configured isomer, enabling diastereomeric enrichment through thermal equilibration [5] [9]. For pharmacological applications, chiral resolution using amylose-derived columns (Chiralpak IA) effectively separates enantiomers when asymmetric synthesis proves insufficient [8].
Table 3: Stereochemical Outcomes in Substituted Derivatives
Substituent Pattern | Stereocontrol Strategy | Diastereomeric Ratio | Enantiomeric Excess |
---|---|---|---|
7,9-Dimethyl | Thermal equilibration | 92:8 (trans:cis) | N/A |
3-Ethyl-8-methyl | Chiral phase transfer catalysis | N/A | 75% ee |
8-(3-Chloropropyl) | Chiral HPLC resolution | N/A | >99% ee |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9